

Analytical Techniques for the Detection of AP-102

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Compound of Interest

Compound Name: AP-102

Cat. No.: B1665579

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Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

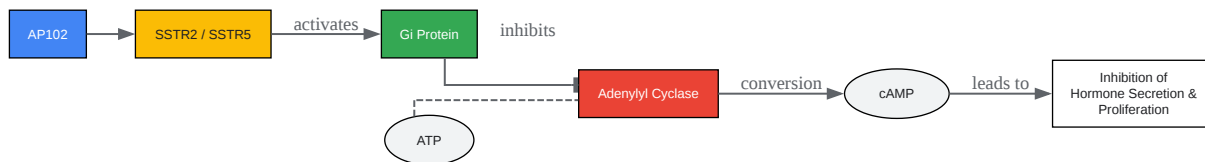
Introduction: The designation "**AP-102**" can refer to distinct therapeutic agents in development. This document provides detailed analytical techniques for two such compounds: AP102, a somatostatin analog, and APL-102, a multi-kinase inhibitor. Given the critical need for precise and reliable quantification of these potential therapeutics in biological matrices, this guide offers comprehensive protocols for their detection and analysis.

Section 1: AP102 (Somatostatin Analog)

AP102 is a di-iodinated octapeptide somatostatin agonist designed for the treatment of acromegaly and neuroendocrine tumors.^[1] Its mechanism of action involves binding to somatostatin receptors (SSTR2 and SSTR5), which are expressed on various cells, including tumor cells. This binding inhibits the secretion of hormones like growth hormone.

Signaling Pathway

The binding of AP102 to SSTR2 and SSTR5 initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has various downstream effects, including the inhibition of hormone secretion and cell proliferation.



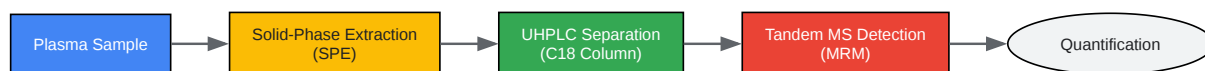
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Caption: AP102 signaling through SSTR2/5.

Analytical Method: UHPLC-MS/MS

A sensitive and selective ultra-high pressure liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been validated for the quantification of AP102 in plasma.^[1]

Experimental Workflow



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Caption: Workflow for AP102 quantification.

Detailed Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction)

- Condition a solid-phase extraction microplate with methanol followed by water.
- Load the plasma sample onto the microplate.
- Wash the plate with a weak organic solvent to remove interferences.
- Elute AP102 with a strong organic solvent (e.g., acetonitrile with formic acid).

- Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. UHPLC Conditions

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μ m).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from low to high percentage of Mobile Phase B over a short run time (e.g., 6 minutes).^[1]
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.

3. Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Precursor Ion > Product Ion: Specific m/z transitions for AP102 and an internal standard (e.g., ¹³C,¹⁵N-labeled AP102) should be optimized.^[1]
- Collision Energy: Optimize for the specific transitions.

Data Presentation

Table 1: Performance Characteristics of the UHPLC-MS/MS Method for AP102^[1]

Parameter	Value
Calibration Range	50 - 10,000 pg/mL
Lower Limit of Quantification (LLOQ)	20 pg/mL
Trueness	99.2% - 100.0%
Intra-assay Imprecision	2.5% - 4.4%
Inter-assay Imprecision	8.9% - 9.7%

Table 2: Pharmacokinetic Parameters of AP102 in Rats (Single Subcutaneous Dose)[1]

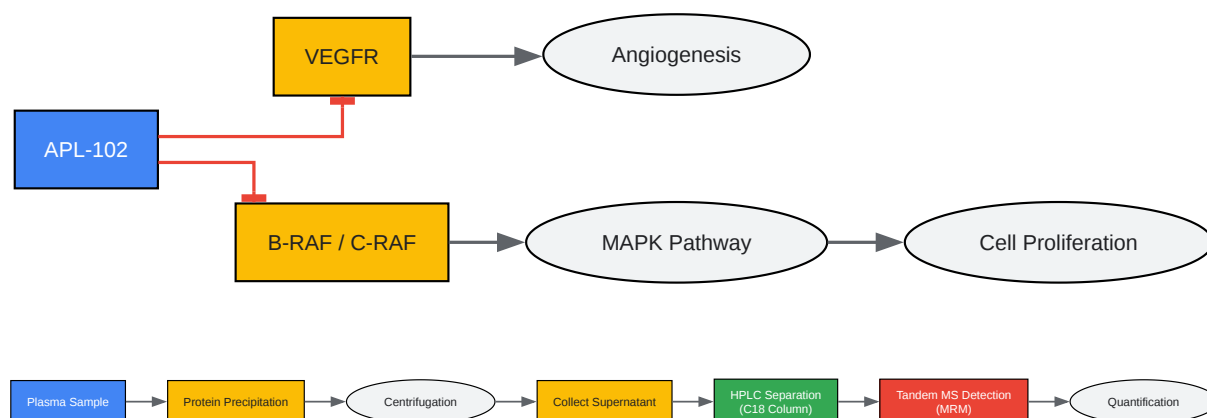
Dose (µg/kg)	Tmax (min)	t _{1/2} (min)
1	15 - 30	33 - 86
3	15 - 30	33 - 86
10	15 - 30	33 - 86

Section 2: APL-102 (Multi-Kinase Inhibitor)

APL-102 is an oral, small molecule multi-tyrosine kinase inhibitor (MTKI) that targets several key oncogenic drivers, including Vascular Endothelial Growth Factor Receptors (VEGFR) and components of the Mitogen-Activated Protein Kinase (MAPK) pathway such as B-RAF and C-RAF.

Signaling Pathway

APL-102 exerts its anti-tumor effects by inhibiting the phosphorylation of receptor tyrosine kinases (RTKs) and downstream signaling molecules, thereby blocking pathways involved in cell proliferation, angiogenesis, and survival.



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References

- 1. Sensitive quantification of the somatostatin analog AP102 in plasma by ultra-high pressure liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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